molecular formula C6H9NO2 B3022592 (5-ethylisoxazol-3-yl)Methanol CAS No. 60148-49-4

(5-ethylisoxazol-3-yl)Methanol

Cat. No. B3022592
CAS RN: 60148-49-4
M. Wt: 127.14 g/mol
InChI Key: FTWTWOICXAENQE-UHFFFAOYSA-N
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Description

“(5-methylisoxazol-3-yl)methanol” is a chemical compound with the molecular formula C5H7NO2 and a molecular weight of 113.11 . It appears as a colorless to light yellow liquid .


Molecular Structure Analysis

The molecular structure of “(5-methylisoxazol-3-yl)methanol” consists of a five-membered isoxazole ring with a methyl group at the 5-position and a methanol group at the 3-position .


Chemical Reactions Analysis

While specific chemical reactions involving “(5-methylisoxazol-3-yl)methanol” are not detailed in the sources, methanol synthesis generally involves hydrogenation of CO and CO2 .


Physical And Chemical Properties Analysis

“(5-methylisoxazol-3-yl)methanol” has a density of 1.183g/cm3 . Its boiling point is 64ºC (0.2 mmHg) . The flash point is 102.6ºC .

Scientific Research Applications

Antimicrobial Properties

Oxazole derivatives, including (5-Ethyl-1,2-oxazol-3-yl)methanol , have shown promise as antimicrobial agents. Researchers have explored their effectiveness against various pathogens, such as bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (C. albicans, A. niger, A. clavatus) . These compounds could potentially serve as novel antibiotics or antifungal drugs.

Anticancer Activity

Studies have investigated the anticancer potential of oxazole derivatives. For instance, some compounds exhibit cytostatic effects against human cancer cell lines, including glioma, ovarian, prostate, and melanoma cells . Further research could explore their mechanisms of action and potential use in cancer therapy.

Binding Affinities with Viral Proteins

Recent studies have examined oxazole derivatives’ binding affinities with viral proteins, including the spike receptor-binding domain (RBD) of SARS-CoV-2 and human ACE2 proteins . Investigating their potential as antiviral agents is crucial.

Safety and Hazards

“(5-methylisoxazol-3-yl)methanol” may cause skin and eye irritation. In case of contact, it is advised to wash with plenty of water and seek medical attention if symptoms persist .

properties

IUPAC Name

(5-ethyl-1,2-oxazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-6-3-5(4-8)7-9-6/h3,8H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWTWOICXAENQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483829
Record name (5-Ethyl-1,2-oxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethyl-1,2-oxazol-3-yl)methanol

CAS RN

60148-49-4
Record name (5-Ethyl-1,2-oxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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